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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265 Get Quote

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Physicochemical Data for Phenyl-Butanone Analogs and a Profile of 4-

Phenyl-3-buten-2-one

Executive Summary:

This technical guide addresses the user's request for an in-depth analysis of the

physicochemical characteristics of 3-(4-Phenylphenoxy)butan-2-one. An extensive search of

scientific databases and literature has revealed no available data for this specific compound.

However, significant information exists for structurally related analogs. This whitepaper

provides a comprehensive overview of a closely related and extensively studied compound: 4-

Phenyl-3-buten-2-one (also known as Benzalacetone or Benzylideneacetone). The following

sections detail its physicochemical properties, relevant experimental protocols for its synthesis,

and potential biological signaling interactions, adhering to the specified formatting and

visualization requirements. This information is intended to serve as a valuable resource for

researchers working with phenyl-butanone scaffolds.

Physicochemical Characteristics of 4-Phenyl-3-
buten-2-one
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The quantitative data for 4-Phenyl-3-buten-2-one has been compiled and organized into the

following table for clarity and comparative analysis.

Property Value Reference

Molecular Formula C₁₀H₁₀O [1][2][3]

Molecular Weight 146.1858 g/mol [2][3]

CAS Number
122-57-6 (for the mixture of

stereoisomers)
[2]

1896-62-4 (for the (E)- or

trans- isomer)
[3]

Appearance Solid

Melting Point 34 - 40 °C [1]

39-41 °C (for trans- isomer)

Boiling Point 260 - 262 °C [1]

Vapor Pressure 0.01 mmHg (at 25 °C)

0.01 hPa (at 25 °C) [1]

Density
1.008 g/cm³ (relative density,

liquid)
[1]

Solubility Water: 1.3 g/L (20 °C) [1]

Freely soluble in alcohol,

benzene, chloroform, and

diethyl ether.

Very slightly soluble in

petroleum ether.

LogP (Octanol/Water Partition

Coefficient)
2.1 [1]
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Synthesis of (E)-4-Phenyl-3-buten-2-one
A common method for the synthesis of 4-phenyl-3-buten-2-one is via the Claisen-Schmidt

condensation of benzaldehyde and acetone. A more recent method involves the acylation of

styrene.

Method: Acylation of Styrene with Acetic Anhydride[4]

This method utilizes a mesoporous aluminosilicate catalyst to facilitate the reaction between

styrene and acetic anhydride.

Reactants and Catalyst:

Styrene

Acetic Anhydride

Mesoporous aluminosilicate catalyst (molar ratio SiO₂/Al₂O₃ = 80)

Procedure:

Styrene, acetic anhydride (in a molar ratio of 1:2 to 1:4 relative to styrene), and the

catalyst (10-50% by mass relative to a 1:1 molar mixture of reactants) are placed in a

three-necked flask equipped with a thermometer, stirrer, and reflux condenser.[4]

The reaction mixture is heated to 120-130 °C and stirred continuously for 10 hours.[4]

Upon completion, the reaction mass is cooled and the solid catalyst is separated by

filtration.[4]

The target product, (E)-4-phenyl-3-buten-2-one, is isolated from the filtrate by vacuum

distillation.[4]

Characterization Techniques
Standard analytical techniques are employed to confirm the identity and purity of the

synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to

elucidate the molecular structure. The ¹H NMR spectrum for trans-4-Phenyl-3-buten-2-one is

available for reference.[5]

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine

the molecular weight and fragmentation pattern.[2][3]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups, such as the carbonyl (C=O) and carbon-carbon double (C=C) bonds.[2]

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy can provide information

about the conjugated system in the molecule.[2][3][6]

Gas Chromatography (GC): GC is a valuable technique for assessing the purity of the

compound.[2][3][6]

Biological Signaling and Workflow Diagrams
While specific signaling pathways for 3-(4-Phenylphenoxy)butan-2-one are unknown due to

the lack of data, its analog, Benzylideneacetone, has been noted as an inhibitor of the enzyme

phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for

the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.

Diagram: Simplified Inflammatory Signaling Pathway
and PLA2 Inhibition
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Caption: Inhibition of Phospholipase A2 by Benzylideneacetone.

Diagram: General Experimental Workflow for Synthesis
and Characterization
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Characterization

Reactants:
Styrene & Acetic Anhydride

Catalytic Synthesis
(120-130 °C, 10h)

Filtration to remove catalyst

Vacuum Distillation

Pure 4-Phenyl-3-buten-2-one

NMR (¹H, ¹³C) Mass Spectrometry IR Spectroscopy GC (Purity)

Click to download full resolution via product page

Caption: Workflow for Synthesis and Analysis of 4-Phenyl-3-buten-2-one.

Disclaimer: This document is intended for informational purposes for a scientific audience. The

experimental protocols are summarized from published literature and should be adapted and

validated with appropriate safety precautions in a laboratory setting. The biological information

provided is based on an analog and may not be representative of the originally requested

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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